2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine
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Overview
Description
2’-Methoxy-5-nitro-[3,3’-bipyridin]-6-amine is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and a bipyridinyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-5-nitro-[3,3’-bipyridin]-6-amine typically involves multiple steps, including nitration, methoxylation, and amination reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-5-nitro-[3,3’-bipyridin]-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Solvents like methanol and dichloromethane are often employed to facilitate these reactions .
Major Products
The major products formed from these reactions include various substituted bipyridinyl derivatives, which can be further utilized in different applications .
Scientific Research Applications
2’-Methoxy-5-nitro-[3,3’-bipyridin]-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and dyes
Mechanism of Action
The mechanism of action of 2’-Methoxy-5-nitro-[3,3’-bipyridin]-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The methoxy group enhances its solubility and stability, facilitating its use in different applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-nitroaniline
- 2-Methoxy-5-nitropyridine
- 2-Methoxy-5-nitropyrimidine
Uniqueness
Compared to these similar compounds, 2’-Methoxy-5-nitro-[3,3’-bipyridin]-6-amine stands out due to its bipyridinyl core, which provides unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C11H10N4O3 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
5-(2-methoxypyridin-3-yl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C11H10N4O3/c1-18-11-8(3-2-4-13-11)7-5-9(15(16)17)10(12)14-6-7/h2-6H,1H3,(H2,12,14) |
InChI Key |
IRKUWPMGYPRVAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2=CC(=C(N=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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